molecular formula C7H10ClN3O B2587733 4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine CAS No. 611172-94-2

4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine

Cat. No.: B2587733
CAS No.: 611172-94-2
M. Wt: 187.63
InChI Key: AGRBXJZVFKROKB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine typically involves the reaction of 4-chloropyrimidine with 2-methoxyethylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help reduce inflammation and promote healing in affected tissues.

Comparison with Similar Compounds

4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyethyl group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-12-5-4-10-7-9-3-2-6(8)11-7/h2-3H,4-5H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRBXJZVFKROKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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